N,N-二甲基-3-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡咯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

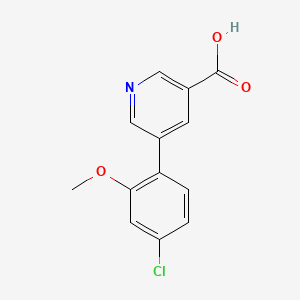

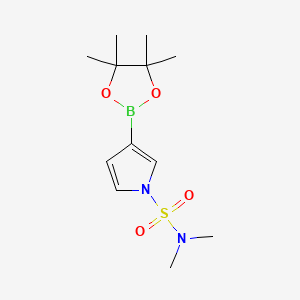

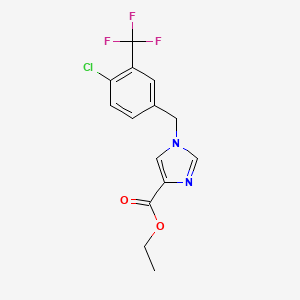

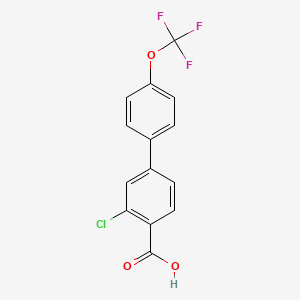

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide is a chemical compound with the following properties:

- Empirical Formula : C₁₅H₂₂BNO₃

- Molecular Weight : 275.15 g/mol

- Physical State : Solid

- Appearance : White to off-white crystalline powder

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, typically a pyrrole derivative and a boronic acid, under controlled conditions. Detailed synthetic routes and optimization strategies can be found in the literature.

Molecular Structure Analysis

The molecular structure of N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide consists of a pyrrole ring fused with a dioxaborolane moiety. The boron atom is coordinated to the pyrrole nitrogen, resulting in a stable five-membered ring system. The sulfonamide group provides additional functionality.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:

- Cross-Coupling Reactions : Due to the boron functionality, it can undergo Suzuki-Miyaura or Buchwald-Hartwig reactions.

- Functional Group Transformations : The sulfonamide group can be modified through substitution or reduction reactions.

- Cyclization Reactions : The pyrrole ring can participate in cyclizations to form more complex structures.

Physical And Chemical Properties Analysis

- Melting Point : This compound exhibits a melting point within a specific temperature range.

- Solubility : It may be soluble in certain organic solvents but insoluble in water.

- Stability : Considerations regarding stability under different conditions (light, temperature, etc.) are essential.

科学研究应用

磺酰胺抑制剂:专利综述(2013 年至今)

磺酰胺化合物已被强调为一类重要的合成抑菌抗生素,除其他应用外,用于治疗细菌感染。Gulcin 和 Taslimi(2018 年)的综述涵盖了各种类别的磺酰胺抑制剂,涉及它们作为抗病毒 HIV 蛋白酶抑制剂、抗癌剂和阿尔茨海默病药物的用途。这表明磺酰胺在治疗应用中的广泛用途,表明 N,N-二甲基-3-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡咯-1-磺酰胺等相关化合物在类似领域的潜在研究途径。

磺酰胺:专利综述(2008 年至 2012 年)

Carta、Scozzafava 和 Supuran(2012 年)深入研究了众多临床用药中存在的伯磺酰胺部分的药用意义。他们的工作回顾了用作碳酸酐酶抑制剂 (CAI) 的磺酰胺,表明它们在开发用于治疗青光眼和各种肿瘤等疾病的新药中的作用。这篇综述表明,包含磺酰胺部分的化合物,包括潜在的 N,N-二甲基-3-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡咯-1-磺酰胺,可能在药物开发中具有重要价值,尤其是在靶向治疗中。

从抗菌剂到抗肿瘤剂:磺酰胺的化学和药用方面的简要综述

Azevedo-Barbosa 等人(2020 年)回顾了磺酰胺的药用化学方面,涵盖了它们的发现、构效关系和各种生物活性。重点关注磺酰胺的潜在抗肿瘤特性,开启了关于这些化合物在科学研究和药物开发中的多功能性的讨论。在考虑结构复杂的磺酰胺在癌症研究或治疗中的应用时,这一背景可能具有相关性。

安全和危害

- Safety Precautions : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.

- Hazard Information : Consult safety data sheets (SDS) for detailed hazard information.

未来方向

Future research could focus on:

- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.

- Synthetic Modifications : Explore derivatization strategies to enhance its properties.

- Structural Elucidation : Determine crystal structures and conformations.

Remember that this analysis is based on available information, and further studies may provide additional insights. Always consult primary literature for the most up-to-date details. 🌟

属性

IUPAC Name |

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BN2O4S/c1-11(2)12(3,4)19-13(18-11)10-7-8-15(9-10)20(16,17)14(5)6/h7-9H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTRFGAKQBLHGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)S(=O)(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)

![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)

![[5-Amino-4-tert-butyl-2-(2-methoxycarbonyloxy-1,1-dimethyl-ethyl)phenyl] methyl carbonate](/img/structure/B580844.png)